

Initial Studies on Peramivir Pharmacokinetics: A Technical Guide

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Compound of Interest

Compound Name: *Peramivir*

Cat. No.: *B1663781*

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This technical guide provides an in-depth overview of the foundational pharmacokinetic studies of **Peramivir**, an intravenously administered neuraminidase inhibitor for the treatment of influenza. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the early preclinical and clinical evaluation of **Peramivir**'s absorption, distribution, metabolism, and excretion (ADME) profile.

Core Pharmacokinetic Profile of Peramivir

Initial studies have established that **Peramivir** exhibits a predictable pharmacokinetic profile characterized by rapid distribution and elimination primarily through renal excretion. Following intravenous administration, it achieves 100% bioavailability.^[1] The drug undergoes minimal hepatic metabolism, with approximately 90% of the administered dose excreted unchanged in the urine.^{[1][2]} This characteristic minimizes the potential for drug-drug interactions related to hepatic enzyme systems.^{[2][3]}

Linearity and Dose Proportionality

Phase I clinical trials in adults demonstrated a linear relationship between the administered dose of intravenous **Peramivir** and the resulting plasma exposure, as measured by the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Peramivir** from initial studies in various species and across different dosing regimens.

Table 1: Single-Dose Intravenous Peramivir Pharmacokinetics in Healthy Adult Humans

Dose	C _{max} (µg/L)	AUC _∞ (mg·h/L)	Half-life (t _{1/2}) (hours)	Reference
150 mg	12,416 ± 3,078	24.68 ± 6.48	~20	
300 mg	23,147 ± 3,668	47.33 ± 9.22	~20	
600 mg	46,800	102.7	~20	
600 mg	44,113 ± 3,787	92.43 ± 12.72	~20	

Table 2: Oral Peramivir Pharmacokinetics in Humans

Dose	C _{max} (ng/mL)	Bioavailability	Note	Reference
400 mg (four doses)	~100	≤3%	Low bioavailability led to the development of the intravenous formulation.	
800 mg (four doses)	~200	≤3%	Low bioavailability led to the development of the intravenous formulation.	

Table 3: Preclinical Pharmacokinetics of Peramivir in Animal Models

Species	Route	Dose (mg/kg)	Cmax	AUC	Half-life (t _{1/2}) (hours)	Reference
Rat	IV	30	-	-	1.81 (lungs)	
Rat	Inhalation	0.0888	-	-	5.72 (lungs)	
Rat	Inhalation	0.1776	-	-	53.5 (lungs)	
Rat	Inhalation	0.3552	-	-	32.1 (lungs)	
Mouse	IM	10-20	-	-	-	
Ferret	IV	30	-	-	-	
Cynomolgus Macaque	IV	30	-	-	-	

Experimental Protocols

This section details the methodologies employed in the key initial pharmacokinetic studies of **Peramivir**.

Quantification of Peramivir in Human Plasma

A robust and sensitive method utilizing high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been widely adopted for the quantification of **Peramivir** in biological matrices.

3.1.1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly used for plasma sample preparation.

- Procedure:

- To 100 μ L of human plasma, add an internal standard solution.
- Add acidic acetonitrile to precipitate plasma proteins.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge the samples to pellet the precipitated proteins.
- Inject the resulting supernatant directly into the LC-MS/MS system.

3.1.2. Chromatographic and Mass Spectrometric Conditions

- Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often employed for the separation of the polar **Peramivir** molecule.
 - Column: Amide-80 column.
 - Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 70:30:0.1, v/v/v).
 - Flow Rate: 0.5 mL/min.
- Mass Spectrometry: Detection is achieved using a triple-quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode.
 - Precursor to Product Ion Transitions:
 - **Peramivir**: m/z 329 \rightarrow 100
 - Internal Standard (e.g., Ro 64-0802): m/z 285 \rightarrow 138

3.1.3. Method Validation

The analytical method is validated according to regulatory guidelines, assessing linearity, precision, accuracy, and sensitivity.

- Linearity: The method demonstrates linearity over a concentration range of 10-10,000 ng/mL.
- Precision and Accuracy: Inter-day and intra-day precision values are typically within 5%, with accuracy values around 97%.

Preclinical Pharmacokinetic Studies in Rodents

Preclinical studies in animals such as rats and mice are crucial for establishing the initial pharmacokinetic and safety profile of a drug candidate.

- **Animal Models:** Sprague-Dawley rats are a commonly used species for these studies.
- **Administration Routes:** Both intravenous and inhalation routes have been investigated to understand systemic and local drug exposure.
- **Dosing:** A range of doses is typically evaluated to assess dose-linearity. For inhalation studies in rats, doses have ranged from 0.0888 to 0.3552 mg/kg.
- **Sample Collection:** Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. In inhalation studies, lung tissue is also collected to determine local drug concentrations.
- **Data Analysis:** Non-compartmental analysis is employed to determine key pharmacokinetic parameters such as C_{max}, AUC, and half-life.

Phase I Clinical Trial Design

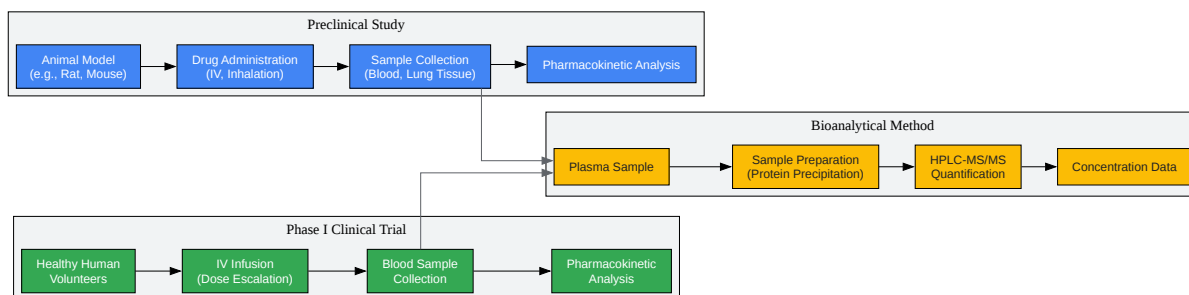
Phase I studies are the first-in-human trials designed to evaluate the safety, tolerability, and pharmacokinetics of an investigational drug.

- **Study Population:** Healthy adult volunteers are typically enrolled in these initial studies.
- **Study Design:** These are often dose-escalation studies, starting with a low single dose and gradually increasing the dose in successive cohorts to establish safety and tolerability. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.
- **Drug Administration:** **Peramivir** is administered as an intravenous infusion over a specified period, for example, 30 minutes.
- **Pharmacokinetic Sampling:** Blood samples are collected at predefined time points before, during, and after the infusion to characterize the complete plasma concentration-time profile.

- Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

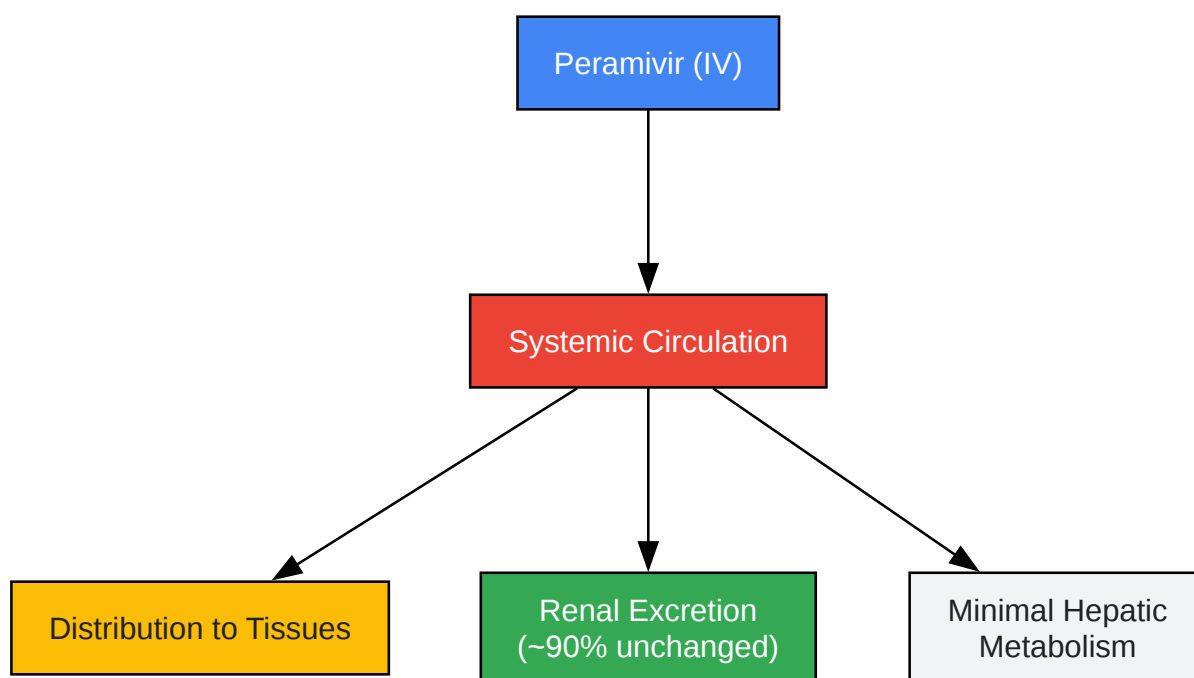
Visualizations

The following diagrams illustrate key experimental workflows and pathways related to **Peramivir** pharmacokinetics.



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*Figure 1: General workflow for initial pharmacokinetic studies of **Peramivir**.*



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Figure 2: Simplified pathway of **Peramivir** disposition in the body.

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